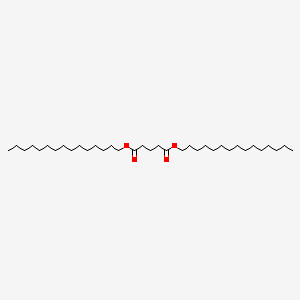

Dipentadecyl glutarate

Description

Dipentadecyl glutarate (DEG) is a di-esterified derivative of glutaric acid (glutarate), a C5 dicarboxylic acid. Its structure comprises two pentadecyl (C15) chains esterified to the carboxylic acid groups of glutarate. DEG has garnered attention for its role in immunomodulation, particularly in enhancing CD8+ T cell differentiation and memory T cell (TCM) populations. Studies demonstrate that DEG is rapidly internalized by T cells and hydrolyzed into intracellular glutarate, which modulates metabolic pathways to promote anti-tumor immunity . Compared to exogenous glutarate, DEG exhibits superior efficacy at lower doses, highlighting the importance of esterification for cellular uptake and bioactivity .

Properties

CAS No. |

26720-15-0 |

|---|---|

Molecular Formula |

C35H68O4 |

Molecular Weight |

552.9 g/mol |

IUPAC Name |

dipentadecyl pentanedioate |

InChI |

InChI=1S/C35H68O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-38-34(36)30-29-31-35(37)39-33-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 |

InChI Key |

NPEZJEDWVLVWIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentadecyl glutarate can be synthesized through the esterification of glutaric acid with pentadecanol. The reaction typically involves heating glutaric acid and pentadecanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, this compound can be produced using continuous esterification processes. These processes often involve the use of large-scale reactors and efficient separation techniques to isolate the desired ester product. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of this compound.

Chemical Reactions Analysis

Types of Reactions

Dipentadecyl glutarate can undergo various chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield glutaric acid and pentadecanol.

Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and alcohols.

Reduction: Reduction reactions can convert the ester group into alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Glutaric acid and pentadecanol.

Oxidation: Corresponding carboxylic acids and alcohols.

Reduction: Alcohols derived from the ester group.

Scientific Research Applications

Dipentadecyl glutarate has several scientific research applications:

Chemistry: Used as a model compound in esterification and hydrolysis studies.

Biology: Investigated for its potential role in biological systems and metabolic pathways.

Medicine: Explored for its potential therapeutic applications and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of dipentadecyl glutarate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in ester hydrolysis, leading to the release of glutaric acid and pentadecanol. These metabolites can then participate in various metabolic pathways, influencing cellular functions and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Glutarate and Aliphatic Dicarboxylic Acids

Glutarate is a key monomer in polymer production (e.g., nylon-4,5 and nylon-5,5) and serves as a precursor for 1,5-pentanediol . Compared to other dicarboxylic acids:

- Succinate (C4): Widely used in polyesters and as an immuno-metabolite. Intracellular levels in T cells are lower than glutarate (~0.6 mM for glutarate vs. undetectable succinate in activated T cells) .

- Adipate (C6) : Used in nylon-6,6 production. Longer chain length reduces solubility compared to glutarate.

Glutarate Esters

Esterification alters solubility, bioavailability, and applications:

- Didecyl Glutarate: Decyl (C10) chains enhance lipophilicity, making it suitable for industrial lubricants and plasticizers. Market reports emphasize its use in non-biomedical sectors .

- 1,5-Dibenzyl Glutarate : Benzyl groups improve stability for pharmaceutical applications. Its aromatic structure may slow hydrolysis compared to aliphatic esters .

- Diethyl Glutarate: Short ethyl chains limit cellular uptake efficiency.

Production Methods

- Glutarate : Microbial production via engineered Corynebacterium glutamicum achieves titers of 25 g/L (yield: 0.17 g/g glucose) . Chemical synthesis (e.g., nitric acid oxidation) is cost-intensive and environmentally taxing .

- DEG : Requires esterification of glutarate. Bio-based glutarate from fermentation could reduce reliance on chemical precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.